N-[6-(Methoxymethyl)-4-oxo-1,4-dihydropyrimidin-2-yl]-N-(2-methoxyphenyl)guanidine
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Overview
Description
N-[6-(Methoxymethyl)-4-oxo-1,4-dihydropyrimidin-2-yl]-N-(2-methoxyphenyl)guanidine is a synthetic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[6-(Methoxymethyl)-4-oxo-1,4-dihydropyrimidin-2-yl]-N-(2-methoxyphenyl)guanidine typically involves the cyclocondensation of ethyl acetoacetate and biguanide. The reaction proceeds under ammoniation conditions using ammonium chloride . The intermediate product, N-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine, is then further reacted with benzaldehyde to form the final compound .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through various purification techniques.
Chemical Reactions Analysis
Types of Reactions: N-[6-(Methoxymethyl)-4-oxo-1,4-dihydropyrimidin-2-yl]-N-(2-methoxyphenyl)guanidine undergoes several types of chemical reactions, including:
Cyclocondensation: Formation of fused heterocyclic systems.
Substitution Reactions: Reactions with aldehydes to form triazine derivatives.
Common Reagents and Conditions:
Cyclocondensation: Ethyl acetoacetate, biguanide, ammonium chloride.
Substitution: Benzaldehyde.
Major Products:
Cyclocondensation Product: N-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine.
Substitution Product: 2-amino-4-phenyl-4,6-dihydro-1H-pyrimido[1,2-a][1,3,5]triazin-6-one.
Scientific Research Applications
N-[6-(Methoxymethyl)-4-oxo-1,4-dihydropyrimidin-2-yl]-N-(2-methoxyphenyl)guanidine has several scientific research applications:
Medicinal Chemistry: Potential use in the development of new pharmaceuticals due to its unique structure and reactivity.
Material Science: Utilized in the synthesis of antimicrobial materials, such as grafted antimicrobial cotton fabrics.
Biological Studies: Investigated for its biological activities and potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-[6-(Methoxymethyl)-4-oxo-1,4-dihydropyrimidin-2-yl]-N-(2-methoxyphenyl)guanidine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in various biochemical reactions, potentially inhibiting or modulating the activity of enzymes or receptors involved in disease processes .
Comparison with Similar Compounds
- N-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine .
- 2-amino-4-phenyl-4,6-dihydro-1H-pyrimido[1,2-a][1,3,5]triazin-6-one .
Uniqueness: N-[6-(Methoxymethyl)-4-oxo-1,4-dihydropyrimidin-2-yl]-N-(2-methoxyphenyl)guanidine is unique due to its methoxymethyl and methoxyphenyl substituents, which confer distinct chemical properties and reactivity compared to other pyrimidine derivatives .
Properties
CAS No. |
685113-53-5 |
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Molecular Formula |
C14H17N5O3 |
Molecular Weight |
303.32 g/mol |
IUPAC Name |
1-[4-(methoxymethyl)-6-oxo-1H-pyrimidin-2-yl]-1-(2-methoxyphenyl)guanidine |
InChI |
InChI=1S/C14H17N5O3/c1-21-8-9-7-12(20)18-14(17-9)19(13(15)16)10-5-3-4-6-11(10)22-2/h3-7H,8H2,1-2H3,(H3,15,16)(H,17,18,20) |
InChI Key |
BWGXJQKOBSGHFT-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC(=O)NC(=N1)N(C2=CC=CC=C2OC)C(=N)N |
Origin of Product |
United States |
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